Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a variety of functional groups, including an ester, amide, and imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazolidinone ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the imidazolidinone intermediate.
Attachment of the pyridylmethyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridylmethyl boronic acid and a halogenated imidazolidinone.
Formation of the ester and amide bonds: The final steps involve esterification and amidation reactions to introduce the ethyl ester and the acylamino groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenated compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, inhibiting or modifying their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-2-[({4-[(2-CHLOROPHENYL)CARBAMOYL]PHENOXY}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE
- ETHYL 4-(2-(4-CHLOROPHENYL)-1-CYANOVINYL)BENZOATE
Uniqueness
ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is unique due to its combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H23ClN4O4S |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23ClN4O4S/c1-2-35-25(34)17-6-10-19(11-7-17)29-23(32)15-22-24(33)31(21-12-8-18(27)9-13-21)26(36)30(22)16-20-5-3-4-14-28-20/h3-14,22H,2,15-16H2,1H3,(H,29,32) |
InChI Key |
QEHMCZZIINGLAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.